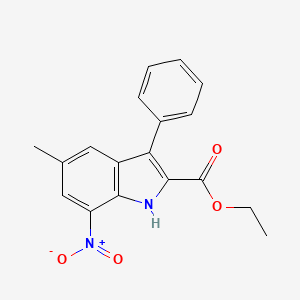

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a nitro group, a phenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-iodoaniline and ethyl acetoacetate.

Formation of Indole Core: The indole core is formed through a cyclization reaction, often using a catalyst such as copper iodide.

Functional Group Introduction: The nitro group is introduced via nitration, and the phenyl group is added through a Friedel-Crafts acylation reaction.

Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Acylated Products: Friedel-Crafts acylation produces acylated indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have identified ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate as a promising candidate for anticancer therapy. The compound has shown potential in inhibiting tumor growth in various cancer cell lines. For instance, research published in Molecules demonstrated that derivatives of indole-based compounds exhibit significant cytotoxic effects against breast cancer cells, suggesting that modifications to the indole structure can enhance therapeutic efficacy .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and the inhibition of cell proliferation. Studies have indicated that this compound can modulate signaling pathways associated with cancer cell survival, including the PI3K/Akt pathway, which is crucial for cell growth and survival .

Solvatochromic Properties

Solvent Effects

The solvatochromic behavior of this compound has been investigated using various solvents to understand its photophysical properties. This property is essential for applications in sensor technology and dye chemistry. Research indicates that the compound exhibits significant changes in absorption and emission spectra with varying solvent polarities, making it a candidate for developing solvatochromic sensors .

Material Science

Organic Light Emitting Diodes (OLEDs)

The photophysical properties of this compound also lend themselves to applications in organic electronics, particularly in OLED technology. Its ability to emit light upon excitation makes it suitable for use as an emitter material in OLEDs. Studies have shown that incorporating such indole derivatives can enhance the efficiency and stability of OLED devices .

Synthesis and Derivatives

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical methods, including one-pot reactions that simplify the production process while maintaining high yields. This efficiency is critical for scaling up production for industrial applications .

Derivatives and Modifications

Modifying the structure of this compound can lead to derivatives with enhanced biological activity or improved material properties. Research has focused on synthesizing derivatives with different substituents on the indole ring to explore their potential applications further.

Case Studies

Mecanismo De Acción

The mechanism of action of ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole core can bind to various receptors and enzymes, modulating their activity and leading to biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-methylindole-3-carboxylate: Similar structure but lacks the nitro and phenyl groups.

Indole-2-carboxylic acid: Similar indole core but different functional groups.

Uniqueness

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the nitro, phenyl, and ester groups makes it a versatile compound for various applications.

Actividad Biológica

Ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Structure and Synthesis

The compound features a unique structure characterized by:

- Indole Core : A bicyclic structure that is pivotal in many biological systems.

- Nitro Group : Located at the 7th position, contributing to its reactivity and biological properties.

- Phenyl Group : At the 3rd position, enhancing its lipophilicity and potential interactions with biological targets.

- Carboxylate Group : At the 2nd position, which can participate in hydrogen bonding and ionic interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Fischer Indole Synthesis : This method involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions to form the indole core.

- Nitration and Carboxylation : Subsequent steps introduce the nitro and carboxylate groups.

Anticancer Properties

Numerous studies have investigated the anticancer potential of indole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation:

| Compound | Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | |

| Indole Derivative Va | Various Cancer Lines | 44 - 56 | |

| Indole Derivative Vb | Various Cancer Lines | 59 |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Comparative studies suggest that modifications to the indole structure significantly influence anticancer activity.

The mechanism underlying the biological activity of this compound involves several pathways:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways critical for cancer cell survival.

- Receptor Modulation : The indole core can interact with various receptors, potentially leading to altered signaling pathways that promote apoptosis in cancer cells.

- Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to oxidative stress and cell death.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

- Study on Antiproliferative Activity : A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics like erlotinib .

- Molecular Docking Studies : Molecular docking analyses revealed that the compound effectively binds to target proteins involved in cancer progression, enhancing its potential as a lead compound for drug development .

Propiedades

IUPAC Name |

ethyl 5-methyl-7-nitro-3-phenyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c1-3-24-18(21)17-15(12-7-5-4-6-8-12)13-9-11(2)10-14(20(22)23)16(13)19-17/h4-10,19H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCSDGUFRQGPFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)C)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.